molecular formula C24H22Br2N4O3S2 B12479398 3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12479398
M. Wt: 638.4 g/mol
InChI Key: RCRPFOPUFASDHV-UHFFFAOYSA-N
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Description

3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine, methoxy, and thiophenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the bromine positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its combination of bromine, methoxy, and thiophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22Br2N4O3S2

Molecular Weight

638.4 g/mol

IUPAC Name

3,5-dibromo-2-methoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H22Br2N4O3S2/c1-33-21-18(13-15(25)14-19(21)26)22(31)28-24(34)27-16-4-6-17(7-5-16)29-8-10-30(11-9-29)23(32)20-3-2-12-35-20/h2-7,12-14H,8-11H2,1H3,(H2,27,28,31,34)

InChI Key

RCRPFOPUFASDHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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